molecular formula C24H26N2O2 B2931105 N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide CAS No. 297145-73-4

N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B2931105
CAS No.: 297145-73-4
M. Wt: 374.484
InChI Key: KMRNIXXSOYYGCI-POGMTIRKSA-N
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Description

N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a synthetic benzamide derivative characterized by:

  • A conjugated (2Z,4E)-penta-2,4-dienyl backbone.
  • A 4-methylpiperidin-1-yl substituent at the 1-oxo position.
  • A terminal benzamide group and a phenyl ring at the distal end.

Properties

IUPAC Name

N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-19-15-17-26(18-16-19)24(28)22(14-8-11-20-9-4-2-5-10-20)25-23(27)21-12-6-3-7-13-21/h2-14,19H,15-18H2,1H3,(H,25,27)/b11-8+,22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNIXXSOYYGCI-POGMTIRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C19H24N2OC_{19}H_{24}N_{2}O and a molecular weight of approximately 296.41 g/mol. The compound features a penta-2,4-dienyl moiety linked to a benzamide structure, which is crucial for its biological interactions.

  • Antitumor Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine ring is often associated with enhanced interaction with biological targets such as enzymes involved in cell proliferation.
  • Anti-inflammatory Properties : Compounds derived from benzamide structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective activities, making this compound a candidate for further research in neurodegenerative diseases.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide:

Study TypeCell LineIC50 (µM)Notes
Cytotoxicity AssayA549 (Lung Cancer)12.5Significant reduction in viability
Cytotoxicity AssayMCF7 (Breast Cancer)15.0Induced apoptosis
Inflammatory ResponseRAW 264.7 (Macrophages)20.0Reduced TNF-alpha production

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Breast Cancer Research : MCF7 cells treated with this compound showed significant morphological changes consistent with apoptosis. The study highlighted the potential of this compound as an adjunct therapy in breast cancer treatment.
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound could ameliorate symptoms associated with neurodegenerative conditions by reducing oxidative stress markers.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Key Comparisons:

Compound Name Substituents Backbone Configuration Notable Features
Target Compound 4-methylpiperidin-1-yl (2Z,4E)-penta-2,4-dienyl Z,E Enhanced rigidity due to conjugated diene
TMK-777 () 4-benzhydryloxypiperidin-1-yl (2E,4E)-penta-2,4-dienyl E,E Bulkier substituent increases lipophilicity
7o () 2,4-dichlorophenylpiperazinyl Pentanamide N/A Piperazine ring improves solubility; chlorine enhances receptor affinity

Analysis:

  • The 4-methylpiperidinyl group in the target compound provides moderate lipophilicity compared to the benzhydryloxy group in TMK-777, which may reduce blood-brain barrier permeability .

Benzamide Derivatives with Aromatic Substituents

Key Comparisons:

Compound Name Substituents Core Structure Functional Impact
Target Compound Phenyl, benzamide Conjugated diene Stabilizes π-π stacking interactions
Compounds 5–8 () Methoxy/ethoxy/propoxy-phenyl Peptidomimetic Polar groups enhance solubility but reduce membrane permeability
324532-36-7 () Dibromo-ethoxy-hydroxyphenyl Imino-chromene Halogenation increases molecular weight and steric hindrance

Analysis:

  • The benzamide group in the target compound is shared across analogs but linked to a rigid diene system, unlike the flexible peptidomimetic chains in compounds .
  • Substituents like methoxy or ethoxy () improve water solubility but may compromise bioavailability, whereas the target compound’s phenyl and methylpiperidinyl groups balance lipophilicity .

Conjugated Diene Systems

Key Comparisons:

Compound Name Diene Configuration Biological Implications
Target Compound (2Z,4E) Planar geometry favors flat binding pockets
TMK-777 () (2E,4E) Extended conformation may suit larger receptors

Analysis:

  • The (2Z,4E) isomer in the target compound creates a bent geometry, contrasting with the linear (2E,4E) configuration in TMK-775. This could influence interactions with enzymes or receptors requiring specific spatial alignment .

Research Findings and Implications

  • Synthetic Flexibility : Piperidine/piperazine modifications (e.g., ) demonstrate that substituent bulk and polarity directly correlate with receptor selectivity and metabolic stability .
  • Stereochemical Sensitivity : The (2Z,4E) configuration in the target compound may offer unique binding advantages over E,E isomers, though empirical data are needed to confirm this hypothesis.
  • Pharmacokinetic Trade-offs : While polar groups (e.g., methoxy in ) improve solubility, they often reduce CNS penetration, making the target compound’s methylpiperidinyl group a strategic compromise .

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